4,6-Dichloropyridine-2,3-diamine
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Overview
Description
4,6-Dichloropyridine-2,3-diamine is a chemical compound with the molecular formula C5H5Cl2N3. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 4th and 6th positions and two amino groups at the 2nd and 3rd positions. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Mechanism of Action
Target of Action
Dichloropyridines, a class of compounds to which 4,6-dichloropyridine-2,3-diamine belongs, are known to interact with various biological targets depending on their specific substitutions .
Pharmacokinetics
The compound’s physicochemical properties suggest that it may have high gastrointestinal absorption and could potentially permeate the blood-brain barrier . Its lipophilicity, conferred by the dichloro substitutions, might also influence its distribution within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloropyridine-2,3-diamine typically involves the chlorination of pyridine derivatives. One common method is the reaction of pyridine with chlorine gas in the presence of a catalyst. This process can be carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloropyridine-2,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridine derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, with modifications at the amino groups.
Scientific Research Applications
4,6-Dichloropyridine-2,3-diamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,6-Dichloropyridine: Another chlorinated pyridine derivative, used as a precursor in the synthesis of pharmaceuticals.
Pentachloropyridine: A highly chlorinated pyridine, used in organic synthesis and as a building block for more complex compounds.
Uniqueness: 4,6-Dichloropyridine-2,3-diamine is unique due to the presence of both chlorine and amino groups, which allows for a wide range of chemical modifications and applications. Its dual functionality makes it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
4,6-dichloropyridine-2,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-2-1-3(7)10-5(9)4(2)8/h1H,8H2,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSSLNPZAKXSRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)N)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624917 |
Source
|
Record name | 4,6-Dichloropyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24484-99-9 |
Source
|
Record name | 4,6-Dichloro-2,3-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24484-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloropyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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